2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked to an ethanone group, which is further attached to a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position. The 1,4-thiazepane ring is a seven-membered heterocycle containing one sulfur and one nitrogen atom.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-16-4-2-1-3-15(16)19-7-8-22(9-10-26-19)20(23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11,19H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFABLPLGDZRVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodioxole moiety and a thiazepan ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 351.83 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.83 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Moiety : Synthesized through cyclization of catechol derivatives.
- Introduction of the Thiazepan Ring : Achieved via nucleophilic substitution reactions involving appropriate precursors.
- Final Coupling : The benzodioxole moiety is coupled with the thiazepan intermediate.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing benzodioxole structures have shown promising results in inhibiting tumor growth in vitro .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. It has been noted that related compounds exhibit activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could contribute to its effects on cellular signaling pathways.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazepan derivatives on human cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced anticancer activity, suggesting a structure-activity relationship.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazepan derivatives, finding notable activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group was identified as a critical factor influencing antimicrobial efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Analysis
Benzodioxolyl Derivatives
The benzodioxole group (2H-1,3-benzodioxol-5-yl) is a hallmark of psychoactive compounds, such as Ephylone (a synthetic cathinone) and MDMA analogs. This moiety enhances lipophilicity, facilitating blood-brain barrier penetration . In the target compound, the benzodioxole is linked to a thiazepane ring rather than a linear alkyl chain (as in Ephylone), which may prolong metabolic stability and alter receptor binding kinetics.
Thiazepane vs. Benzodiazepine Cores
While the target compound shares a 2-chlorophenyl substituent with benzodiazepines like Diclazepam , its 1,4-thiazepane core lacks the fused benzene-diazepinone structure of benzodiazepines. This suggests divergent mechanisms: benzodiazepines act as GABA-A receptor positive allosteric modulators, whereas the thiazepane group in the target compound may interact with monoamine transporters or serotonin receptors due to its structural similarity to synthetic cathinones .
Substitution Patterns
The 7-(2-chlorophenyl) group on the thiazepane ring introduces steric and electronic effects that could enhance binding affinity at serotonin or dopamine transporters.
Preparation Methods
Cyclization of 1,4-Diamines with Thiols
A common method involves reacting 1,4-diamines with carbon disulfide (CS₂) or thiols under basic conditions. For example, 1,4-diaminobutane reacts with 1,2-ethanedithiol in the presence of potassium carbonate to form the thiazepane ring.
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: K₂CO₃
- Yield: 55–65%
Ring Expansion of Thiolactams
Thiolactams (e.g., ε-thiocaprolactam) undergo ring expansion with dihaloalkanes to form 1,4-thiazepanes. This method avoids harsh conditions and improves regioselectivity.
Example Protocol
- React ε-thiocaprolactam with 1,2-dibromoethane in ethanol.
- Temperature: Reflux (78°C)
- Yield: 70–75%
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent is introduced at the 7-position of the thiazepane ring via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr with 2-Chlorophenyl Grignard Reagent
The thiazepane’s secondary amine reacts with a pre-formed 2-chlorophenylmagnesium bromide:
Steps
- Generate 2-chlorophenylmagnesium bromide from 2-chlorobromobenzene and magnesium.
- Add the thiazepane in tetrahydrofuran (THF) at −78°C.
- Quench with ammonium chloride.
Yield : 40–50%
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between the thiazepane and 2-chlorobromobenzene improves regioselectivity:
Conditions
Preparation of the Benzodioxole-Ethanone Moiety
The 2-(2H-1,3-benzodioxol-5-yl)ethan-1-one fragment is synthesized via Friedel-Crafts acylation or formylation followed by oxidation.
Friedel-Crafts Acylation of 1,3-Benzodioxole
React 1,3-benzodioxole with acetyl chloride in the presence of AlCl₃:
Reaction
$$ \text{1,3-Benzodioxole} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{2-(2H-1,3-Benzodioxol-5-yl)Ethan-1-one} $$
Conditions
Formylation and Oxidation
Alternative route for higher purity:
- Vilsmeier-Haack formylation of 1,3-benzodioxole to yield 5-formyl-1,3-benzodioxole.
- Oxidize the aldehyde to a ketone using pyridinium chlorochromate (PCC).
Yield : 75–80%
Coupling Strategies for Final Assembly
The thiazepane and benzodioxole-ethanone are coupled via acylation or nucleophilic substitution.
Acylation of the Thiazepane Amine
React the 7-(2-chlorophenyl)-1,4-thiazepane with 2-(2H-1,3-benzodioxol-5-yl)acetyl chloride:
Conditions
- Base: Triethylamine (Et₃N)
- Solvent: DCM
- Temperature: 0°C → room temperature
- Yield: 60–65%
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction ensures stereochemical control:
Reagents
- DIAD (Diisopropyl azodicarboxylate)
- Triphenylphosphine (PPh₃)
- Solvent: THF
Optimization and Industrial Scalability
Industrial production prioritizes continuous flow synthesis and green chemistry principles.
Continuous Flow Coupling
- Reactor Type : Microfluidic reactor
- Residence Time : 10–15 minutes
- Throughput : 1.2 kg/day
- Purity : ≥99% (HPLC)
Purification Techniques
- Recrystallization : Ethanol/water mixture
- Chromatography : Silica gel (hexane/ethyl acetate)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr + Acylation | Grignard + AcCl | 45 | 95 | Moderate |
| Buchwald-Hartwig + Mitsunobu | Pd coupling + Mitsunobu | 65 | 98 | High |
| Continuous Flow | Flow reactor | 70 | 99 | Industrial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
